
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is also known as "N-omega-Hydroxy-C30:0-D-erythro-ceramide" . It is an N-acylsphingosine that has ω-hydroxytriacontanoyl as the acyl group . This compound is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis .
Molecular Structure Analysis
The molecular formula of “N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is C48H95NO4 . The average mass is 750.274 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
The empirical formula of “N-omega-hydroxytriacontanoyl-D-erythro-sphingosine” is C48H95NO4 . The formula weight is 750 . Unfortunately, the specific physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Skin Barrier Function and Atopic Dermatitis
C30 Ceramide plays a crucial role in the skin’s barrier function. It’s a major constituent of the stratum corneum intercellular lipids, which are involved in maintaining the skin’s barrier integrity . Research has shown that the levels of unsaturated fatty acids in ceramides are higher in the lesional skin of patients with atopic dermatitis (AD) compared to non-lesional skin, indicating a potential correlation with disease severity . The proportion of these fatty acids in ceramides positively correlates with transepidermal water loss (TEWL) and thymus and activation-regulated chemokine (TARC), a marker for the degree of type 2 inflammation .
Lipidomics and Mass Spectrometry
In lipidomics, C30 Ceramide is used as a standard for mass spectrometry-based analyses to quantify and profile ceramide molecular species in biological samples . This application is vital for understanding the lipid composition of the stratum corneum in both humans and animal models, which can shed light on the pathogenesis of various skin disorders.
Comparative Profiling of Ceramides
Comparative profiling of ceramides between different species, such as humans and mice, is another significant application. It helps in elucidating the differences in skin barrier function across species and can guide the development of more effective animal models for dermatological research .
Bioactive Sphingolipid Research
C30 Ceramide is identified as a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis . Its role as a bioactive molecule is explored in the context of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Mécanisme D'action
Target of Action
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, also known as C30(|O-hydroxy) Ceramide (d18:1/30:0), is a type of ceramide, a class of lipids that play crucial roles in various cellular processes . The primary targets of this compound are the cells of the human stratum corneum, the outermost layer of the epidermis .
Mode of Action
This compound interacts with its targets by integrating into the lipid layers of the stratum corneum . It is involved in signal transduction and cell regulation processes relevant to apoptosis, cell growth arrest, differentiation, senescence, and immune responses .
Biochemical Pathways
The compound is formed from glucosylceramide and sphingomyelin in special lamellar bodies in epidermal cells . These ceramides can be covalently bound to proteins of the cornified envelope where they form a hydrophobic layer . The enzyme patatin-like phospholipase domain-containing 1 (PNPLA1) plays a crucial role in the biosynthesis of esterified omega-hydroxy-ceramides by esterifying the omega-fatty acids with linoleic acid .
Pharmacokinetics
It is known that the compound is mostly found in the extracellular domains of the stratum corneum, indicating that it is excreted into this layer from epidermal cells .
Result of Action
The presence of this compound in the stratum corneum is vital to the water permeability barrier’s ability to prevent lethal loss of water and pathogen invasion . A deficiency of linoleoyl omega-esterified ceramides, including N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, is strongly correlated with skin diseases such as ichthyosis, psoriasis, and atopic dermatitis .
Action Environment
The action of this compound is influenced by the environment of the stratum corneum. Factors such as the presence of other lipids, the state of the cornified envelope, and the overall health and hydration of the skin can impact the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVODRGOBYCXKF-HFBOQBPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

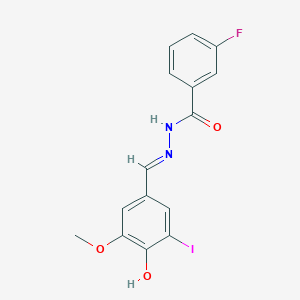
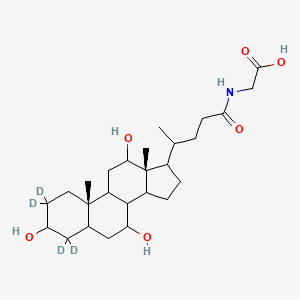
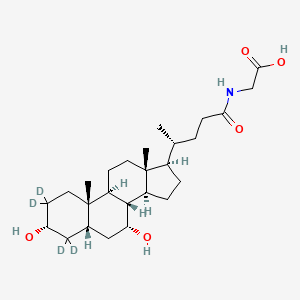
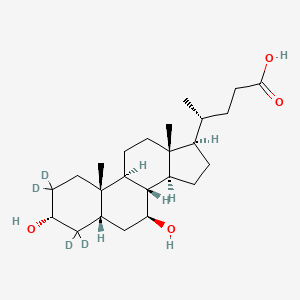
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)


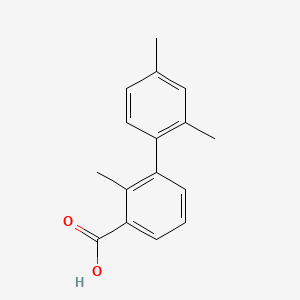



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)